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An In-Depth Technical Guide to Methyl 2,3-
Diaminobenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2,3-diaminobenzoate hydrochloride is a chemical compound of significant interest in

the fields of pharmaceutical research and development. As a versatile intermediate, it serves as

a crucial building block in the synthesis of various therapeutic agents. This technical guide

provides a comprehensive overview of its physical and chemical properties, detailed

experimental protocols for its synthesis and analysis, and an exploration of its known biological

activities and associated signaling pathways.

Chemical and Physical Properties
Methyl 2,3-diaminobenzoate hydrochloride is the salt form of the organic compound methyl

2,3-diaminobenzoate. The presence of the hydrochloride salt generally improves the

compound's stability and solubility in aqueous solutions, which can be advantageous for certain

applications.
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Table 1: Physical and Chemical Properties of Methyl 2,3-
Diaminobenzoate and its Hydrochloride Salt

Property
Methyl 2,3-
Diaminobenzoate

Methyl 2,3-
Diaminobenzoate
Hydrochloride

CAS Number 107582-20-7[1][2][3][4][5] 1189942-66-2[6][7]

Molecular Formula C₈H₁₀N₂O₂[3][8] C₈H₁₁ClN₂O₂

Molecular Weight 166.18 g/mol [3][8] 202.64 g/mol

Appearance
Yellow to brown

solid/crystalline powder[2][9]
Data not available

Melting Point 68-70 °C[1][10] >140 °C (decomposes)[6][7]

Boiling Point 322.6 °C (Predicted)[1][10] Data not available

Density 1.26 g/cm³ (Predicted)[1] Data not available

Solubility
Soluble in polar organic

solvents
Data not available

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

Methyl 2,3-Diaminobenzoate Hydrochloride.

¹H NMR Spectroscopy
A ¹H NMR spectrum of methyl 2,3-diaminobenzoate (free base) in DMSO-d₆ shows the

following signals: δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (dd, J =

8.1, 7.5 Hz, 1H), 4.48 (bs, 4H, NH₂), 3.89 (s, 3H, OCH₃).[11]

Mass Spectrometry
Mass spectrometry analysis of methyl 2,3-diaminobenzoate shows a measured m/z value of

135.3, corresponding to the [M-OCH₃]⁺ fragment, with a calculated value of 135.05.[9]
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Infrared (IR) Spectroscopy
The IR spectrum of methyl 2,3-diaminobenzoate (free base) in KBr shows characteristic peaks

at 3453, 3318 (N-H stretching), 3102, 2964 (C-H stretching), 1701 (C=O stretching of the

ester), 1619, 1515 (C=C aromatic stretching), and 1254, 883 cm⁻¹ (C-O and other fingerprint

region vibrations).[12]

Experimental Protocols
Synthesis of Methyl 2,3-Diaminobenzoate
Method 1: From 2,3-Diaminobenzoic Acid

This method involves the esterification of 2,3-diaminobenzoic acid.

Materials: 2,3-Diaminobenzoic acid, Methanol (MeOH), Thionyl chloride (SOCl₂), Saturated

sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous magnesium sulfate

(MgSO₄).

Procedure:

Suspend 2,3-diaminobenzoic acid in methanol.

Cool the mixture in an ice bath.

Add thionyl chloride dropwise while maintaining the low temperature.

Allow the reaction to warm to room temperature and stir overnight.

Remove the solvent under reduced pressure.

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate

solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield

the product.[11]

Method 2: From Methyl 2-amino-3-nitrobenzoate
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This protocol involves the reduction of a nitro group to an amine.

Materials: Methyl 2-amino-3-nitrobenzoate, Anhydrous ethanol, Palladium on carbon (Pd/C)

catalyst, Hydrogen gas.

Procedure:

Dissolve methyl 2-amino-3-nitrobenzoate in anhydrous ethanol in a hydrogenation vessel.

Add a catalytic amount of 10% Palladium on carbon.

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4

atm).

Stir the reaction mixture vigorously at room temperature for several hours to overnight.

Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.[9][12]

Purification
The crude Methyl 2,3-Diaminobenzoate can be purified by column chromatography on silica

gel using a mixture of hexane and ethyl acetate as the eluent.[11]

Formation of the Hydrochloride Salt
To prepare Methyl 2,3-Diaminobenzoate Hydrochloride, the purified free base can be

dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a

solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is

the hydrochloride salt, which can be collected by filtration, washed with a non-polar solvent,

and dried under vacuum.

Biological Activity and Signaling Pathways
Methyl 2,3-diaminobenzoate has been reported to exhibit potential as an anticancer agent and

as a 5-HT₄ receptor agonist.[9][13]
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Anticancer Activity
The proposed anticancer mechanism of action for diaminobenzoate derivatives involves the

inhibition of DNA synthesis and cell division.[9][14] This can be a result of various interactions

at the cellular level, including the inhibition of key enzymes involved in DNA replication or the

induction of apoptosis. The p53 tumor suppressor pathway is a critical regulator of cell cycle

arrest and apoptosis. Inhibition of MDM2, a negative regulator of p53, can lead to the

stabilization and activation of p53, resulting in anticancer effects.[15]
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Caption: Proposed anticancer mechanism of diaminobenzoates.

5-HT₄ Receptor Agonism
As a 5-HT₄ receptor agonist, Methyl 2,3-diaminobenzoate is suggested to increase the

intracellular concentration of cyclic AMP (cAMP).[9][13] The 5-HT₄ receptor is a G-protein

coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to the
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conversion of ATP to cAMP. This increase in cAMP can then activate protein kinase A (PKA)

and other downstream effectors, leading to various cellular responses.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of Methyl 2,3-
Diaminobenzoate Hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1420741#physical-and-chemical-properties-of-
methyl-2-3-diaminobenzoate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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